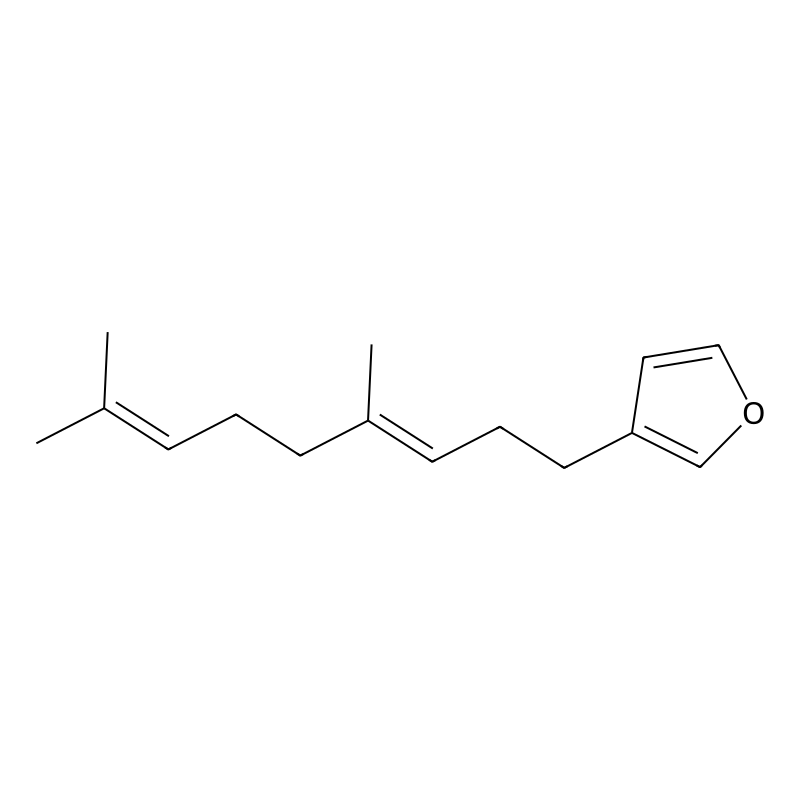

Dendrolasin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dendrolasin is a monoterpenoid.

Dendrolasin is a naturally occurring compound classified as a sesquiterpenoid, characterized by its unique β-substituted furan structure. Its chemical formula is and it has a molecular weight of approximately 234.34 g/mol. The compound is derived from three isoprene units, which are the building blocks of many terpenes, and showcases a complex carbon skeleton that contributes to its biological properties and reactivity .

Dendrolasin exhibits several biological activities that make it of interest in pharmacological research. It has been studied for its potential anti-inflammatory and antioxidant properties. The compound influences cellular processes such as cell signaling and lipid metabolism, which are crucial for maintaining cellular homeostasis . Additionally, dendrolasin's interactions with biological membranes suggest a role in modulating membrane fluidity and permeability.

The synthesis of dendrolasin has been achieved through various methods:

- Organolithium Reagents: One notable method involves the use of alpha-alkoxy organolithium reagents to create carbanion equivalents that facilitate the construction of the dendrolasin framework .

- Furan Derivatives: Another synthetic route utilizes furan substrates, which undergo transformations to yield dendrolasin through rearrangements and substitutions .

- Biological Synthesis: Dendrolasin can also be derived from natural sources where it is biosynthesized from isoprene units through enzymatic pathways.

Dendrolasin's unique properties lend it to various applications:

- Pharmaceuticals: Due to its biological activity, dendrolasin is being explored for potential therapeutic uses, particularly in anti-inflammatory and antioxidant formulations.

- Food Industry: Its flavor profile may find applications in food additives or flavoring agents.

- Cosmetics: The compound's antioxidant properties could be beneficial in skincare products aimed at reducing oxidative stress on the skin.

Research into the interactions of dendrolasin with other biomolecules has revealed its potential effects on lipid membranes and proteins. Studies indicate that dendrolasin may influence enzyme activity related to lipid metabolism and cellular signaling pathways . Further investigation into its interaction with specific receptors could illuminate its mechanisms of action.

Dendrolasin shares structural and functional characteristics with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Perillene | Furan-based terpene | Known for its distinct aroma; used in flavoring |

| Torreyal | Sesquiterpenoid | Exhibits similar structural features but different activity |

| Neotorreyol | Sesquiterpenoid | Shares biosynthetic pathways with dendrolasin |

Uniqueness of Dendrolasin

Dendrolasin stands out due to its specific β-substituted furan structure, which imparts unique reactivity and biological activity compared to similar compounds. Its involvement in lipid peroxidation processes further differentiates it from other sesquiterpenoids that may not exhibit this property .

Molecular Structure and Formula

Dendrolasin is a naturally occurring sesquiterpenoid compound with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 grams per mole [1] [2]. The compound is characterized by its unique structural framework that combines a furan ring system with an acyclic terpene chain. The International Union of Pure and Applied Chemistry designation for dendrolasin is 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]furan, reflecting its systematic nomenclature based on the furan core substituted with a branched nonadienyl chain [1] [3].

The structural elucidation of dendrolasin has been extensively studied through two-dimensional nuclear magnetic resonance spectroscopy, which confirms the connectivity between the furan ring and the isoprene-derived chain [4] [5]. The compound possesses a total of 16 heavy atoms arranged in a specific three-dimensional configuration that contributes to its distinctive chemical and biological properties [6] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.33 g/mol |

| CAS Registry Number | 23262-34-2 |

| IUPAC Name | 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]furan |

| InChI Key | LZBXPXAOYQVZEC-RIYZIHGNSA-N |

β-Substituted Furan Structure

The furan moiety in dendrolasin represents a β-substituted furan system, where the substituent is attached at the 3-position of the five-membered aromatic heterocycle [1] [4]. This structural feature is characteristic of many naturally occurring furan derivatives and contributes significantly to the compound's overall reactivity profile. The furan ring displays typical aromatic behavior with delocalized electron density across the oxygen-containing heterocycle [8] [9].

Nuclear magnetic resonance analysis reveals that the furan protons appear at characteristic chemical shifts, with H-1 resonating at δ 7.25-7.33 parts per million, H-2 at δ 6.19-6.27 parts per million, and H-15 at δ 7.14-7.23 parts per million [4] [8]. The carbon-13 nuclear magnetic resonance spectrum shows the furan carbons at δ 142.7-142.9, δ 111.7-111.8, and δ 140.1-140.3 parts per million, respectively, confirming the aromatic nature of this heterocyclic system [4] [5].

The β-substitution pattern in dendrolasin is particularly significant as it influences both the electronic distribution within the furan ring and the overall conformational preferences of the molecule [11]. This substitution pattern is commonly observed in bioactive natural products and represents an important structural motif in terpenoid chemistry.

Isoprene Units Organization

Dendrolasin is constructed from three isoprene units (C₅H₈) that are assembled in a head-to-tail fashion, following the fundamental principles of terpenoid biosynthesis [12] [13]. The isoprene rule, originally formulated by Otto Wallach, provides the theoretical framework for understanding how these five-carbon building blocks combine to form more complex terpenoid structures [13] [14].

The organization of isoprene units in dendrolasin begins with the formation of geranyl pyrophosphate, a ten-carbon monoterpene precursor, which subsequently undergoes enzymatic modifications to incorporate the additional five-carbon unit [15] [13]. This biosynthetic pathway involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate units under the control of specific terpene synthase enzymes [15] [16].

The structural analysis reveals that the three isoprene units are not arranged in a simple linear fashion but rather adopt a more complex three-dimensional arrangement that accommodates the formation of the furan ring system [17] [13]. This organization is responsible for the specific stereochemical features observed in dendrolasin and distinguishes it from other sesquiterpenoid compounds with similar molecular formulas [3] [18].

Stereochemical Features

E/Z Isomerism at C-6 Position

Dendrolasin exhibits geometric isomerism at the C-6 position, where both E and Z configurations are possible depending on the relative spatial arrangement of substituents around the carbon-carbon double bond [4] [5]. The E/Z nomenclature follows the Cahn-Ingold-Prelog priority rules, where the configuration is determined by the relative positions of the highest priority substituents on each carbon of the double bond [19] [20].

In the naturally occurring form of dendrolasin, the predominant configuration at C-6 is the E-isomer, as confirmed by nuclear magnetic resonance spectroscopy and nuclear Overhauser effect experiments [4] [8]. However, synthetic studies have demonstrated that both E and Z isomers can be obtained under specific reaction conditions, with the E/Z ratio typically favoring the E-configuration in a 3:1 ratio [4] [5].

The Z-isomer of dendrolasin can be distinguished from the E-isomer through specific nuclear magnetic resonance characteristics. In the Z-configuration, the methyl group at position 14 (CH₃-14) shows diagnostic nuclear Overhauser effect correlations with the H-6 proton, indicating their spatial proximity [4] [5]. This stereochemical distinction is crucial for understanding the biological activity and synthetic accessibility of different dendrolasin isomers.

One-dimensional nuclear Overhauser effect spectroscopy has proven particularly valuable for configurational assignment, as irradiation of the H-6 signal in the Z-isomer results in enhancement of the CH₃-14 methyl signal intensity [4] [11]. This technique provides unambiguous evidence for the geometric arrangement around the C-6/C-7 double bond system.

Absolute Configuration at C-5

The absolute configuration at the C-5 position in dendrolasin has been definitively established through advanced stereochemical analysis techniques, particularly through the preparation and analysis of methoxyphenylacetic acid ester derivatives [4] [5]. This stereocenter is of critical importance as it influences the overall three-dimensional shape of the molecule and its potential biological interactions.

Studies utilizing preparative enantioselective high-performance liquid chromatography have enabled the separation of individual enantiomers of dendrolasin derivatives, allowing for precise determination of absolute configuration [4] [11]. The analysis of methoxyphenylacetic acid esters prepared from individual enantiomers provides characteristic nuclear magnetic resonance signatures that can be correlated with known configurational standards [4] [5].

The naturally occurring form of dendrolasin possesses an R-configuration at the C-5 position, as determined through comparison of synthetic and natural samples [4] [11]. This assignment was confirmed through the preparation of both R and S methoxyphenylacetic acid ester diastereomers and subsequent nuclear magnetic resonance analysis of their distinctive chemical shift patterns [4] [5].

The specific rotation values provide additional evidence for the absolute configuration, with the natural (-)-dendrolasin-5-acetate derivative showing [α]D -53, while synthetic samples display [α]D -8.7 [4]. These optical rotation measurements, combined with enantioselective high-performance liquid chromatography analysis, provide definitive proof of the R-configuration at C-5 in naturally occurring dendrolasin [4] [11].

Physicochemical Properties

Spectroscopic Characteristics

The spectroscopic properties of dendrolasin have been extensively characterized using multiple analytical techniques, providing comprehensive structural information and enabling unambiguous identification of the compound [1] [4]. Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance data providing detailed information about the molecular framework [4] [8].

| Position | ¹H Nuclear Magnetic Resonance (δ ppm) | ¹³C Nuclear Magnetic Resonance (δ ppm) |

|---|---|---|

| H-1 (furan) | 7.25-7.33 (broad singlet) | 142.7-142.9 |

| H-2 (furan) | 6.19-6.27 (singlet) | 111.7-111.8 |

| H-15 (furan) | 7.14-7.23 (broad singlet) | 140.1-140.3 |

| H-5 | 2.21 (multiplet, 2H) | 32.5-39.6 |

| H-6 | 5.09-5.15 (multiplet) | 120.9-123.7 |

| H-10 | 5.09-5.11 (multiplet) | 123.9-124.0 |

| CH₃-12 | 1.59-1.69 (singlet) | 25.7-25.8 |

| CH₃-13 | 1.59-1.60 (singlet) | 17.6-17.8 |

| CH₃-14 | 1.68-1.72 (singlet) | 16.7-23.3 |

Infrared spectroscopy analysis of dendrolasin reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule [8] [9]. The furan ring system exhibits distinctive peaks in the 3100, 1660, 1560, 1500, 1165, 1065, 1025, 875, and 780 wavenumber regions, which are consistent with aromatic carbon-hydrogen stretching and furan ring vibrations [8] [9].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support the proposed structure [1] [4]. High-resolution electrospray ionization mass spectrometry shows the molecular ion peak at mass-to-charge ratio 218 for the parent compound, with characteristic fragmentation patterns at mass-to-charge ratios 203, 175, 136, 123, 95, and 82 [1] [6].

Thermodynamic Parameters

The thermodynamic properties of dendrolasin reflect its molecular structure and intermolecular interactions, providing important information for understanding its physical behavior under various conditions [6] [7]. The compound exhibits a density of 0.908 grams per cubic centimeter at 23 degrees Celsius, indicating a relatively low-density organic liquid typical of terpenoid compounds [6] [7].

| Thermodynamic Property | Value |

|---|---|

| Density | 0.908 g/cm³ at 23°C |

| Boiling Point | 303.2°C at 760 mmHg |

| Flash Point | 130.8°C |

| Refractive Index | 1.49 |

| Vapor Pressure | 0.0017 mmHg at 25°C |

The boiling point of dendrolasin is reported as 303.2 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury), which reflects the relatively strong intermolecular forces present in this sesquiterpenoid compound [6] [7]. Alternative literature sources report a boiling point range of 148-150 degrees Celsius at reduced pressure (16 Torr), demonstrating the significant effect of pressure on the volatility of this compound [8] [6].

The flash point of 130.8 degrees Celsius indicates the minimum temperature at which dendrolasin vapors can ignite in the presence of an ignition source [6] [7]. This relatively high flash point suggests that dendrolasin has moderate thermal stability under normal handling conditions and represents a relatively low fire hazard compared to more volatile organic compounds.

Solubility Profile

The solubility characteristics of dendrolasin are governed by its lipophilic nature, as reflected in its calculated logarithmic partition coefficient (LogP) value of 4.90490 [6] [7]. This high LogP value indicates strong preference for organic phases over aqueous environments, which is typical for terpenoid compounds with extended hydrocarbon chains [6] [21].

Water solubility of dendrolasin is extremely limited, with estimated values of approximately 0.09811 milligrams per liter at 25 degrees Celsius [6] [7]. This low aqueous solubility is consistent with the compound's high lipophilicity and reflects the predominantly hydrophobic character of the molecule [6] [21].

The compound demonstrates good solubility in common organic solvents, including hexanes, diethyl ether, ethyl acetate, and chloroform [4] [22]. This solubility profile is advantageous for extraction and purification procedures commonly employed in natural product isolation and synthetic chemistry applications [4] [11].

The topological polar surface area of dendrolasin is calculated as 13.1 square angstroms, which represents the sum of surfaces of polar atoms in the molecule [6] [7]. This relatively small polar surface area contributes to the compound's poor water solubility and high membrane permeability characteristics typical of lipophilic natural products [6] [21].

Stability and Reactivity

The chemical stability of dendrolasin is influenced by several structural factors, including the presence of the furan ring system and the conjugated double bond network [22] . The β-substituted furan moiety represents a potential site of chemical reactivity, particularly under acidic or oxidative conditions that can lead to ring-opening or electrophilic substitution reactions [22] [9].

The conjugated double bond system in dendrolasin makes the compound susceptible to various addition reactions, including hydrogenation, epoxidation, and halogenation [22] . The geometric isomers (E and Z) at the C-6 position may exhibit different reactivity profiles due to steric effects and varying accessibility of the double bond to attacking reagents [4] [22].

Oxidative stability represents an important consideration for dendrolasin, as the furan ring and alkene functionalities are prone to autoxidation in the presence of atmospheric oxygen [17] [22]. Studies on related furan derivatives suggest that storage under inert atmosphere conditions helps preserve the integrity of the compound over extended periods [17] .

The thermal stability of dendrolasin is generally good under moderate heating conditions, but exposure to elevated temperatures may result in rearrangement reactions or decomposition processes [22] [9]. The presence of multiple methyl substituents provides some protection against thermal degradation by reducing the accessibility of reactive sites to thermal activation [22] .

Dendrolasin represents a fascinating example of a naturally occurring furansesquiterpene compound that demonstrates remarkable cross-kingdom distribution patterns. This aromatic monoterpenoid, with the molecular formula C15H22O and systematic name 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]furan, exhibits widespread occurrence across both terrestrial and marine ecosystems [1] [2] [3]. The compound serves diverse ecological functions ranging from chemical defense mechanisms in insects to allelopathic interactions in marine environments, illustrating the convergent evolution of similar chemical strategies across different biological systems [4] [5] [6].

The natural distribution of dendrolasin spans multiple taxonomic kingdoms and geographical regions, encompassing plant species in temperate forests, social insects in deciduous woodlands, and marine invertebrates in tropical coral reef systems [7] [8] [9] [10] [11]. This broad distribution pattern suggests fundamental biosynthetic pathways that have been independently evolved or horizontally transferred across diverse organismal lineages, contributing to our understanding of natural product chemistry and chemical ecology [4] [12].

Natural Occurrence and Distribution

Terrestrial Sources

Plant Sources (Solanum tuberosum, Torreya nucifera)

The terrestrial plant kingdom serves as a significant reservoir for dendrolasin production, with two primary botanical sources demonstrating distinct biosynthetic capabilities and ecological contexts. These plant sources represent evolutionarily divergent lineages that have independently developed the capacity to synthesize this complex furansesquiterpene compound [1] [9] [13].

Solanum tuberosum (Potato)

Solanum tuberosum, commonly known as the potato, represents one of the most economically important sources of dendrolasin within the plant kingdom [1] [9] [14]. This herbaceous perennial in the nightshade family (Solanaceae) produces dendrolasin as a secondary metabolite, particularly concentrated in specific tissue types and under particular physiological conditions [9] [15] [16].

The compound has been detected in potato tubers and is notably present in sweet potato fusel oil, a byproduct of industrial processing [17] [9]. The concentration of dendrolasin in potato tissues varies significantly depending on cultivar, environmental conditions, and developmental stage. Research has indicated that dendrolasin content can range from trace levels to measurable quantities in different potato varieties, with purple-fleshed and specialty cultivars often showing higher concentrations of secondary metabolites including dendrolasin [18] [15] [19].

The biosynthetic pathway in Solanum tuberosum appears to follow the classical mevalonic acid pathway, where farnesyl diphosphate serves as a key intermediate leading to the formation of dendrolasin through a series of cyclization and oxidation reactions [18] [20]. Environmental stress factors, including pathogen pressure, temperature fluctuations, and nutrient availability, can significantly influence dendrolasin production in potato plants, suggesting its role in plant defense mechanisms [18] [21].

Potato-derived dendrolasin has been associated with the plant's natural defense system against herbivorous insects and fungal pathogens. The compound's presence in root vegetables like potato contributes to the overall phytochemical profile that influences flavor, storage characteristics, and resistance to pest damage [9] [14] [15].

Torreya nucifera (Japanese Torreya)

Torreya nucifera, known as Japanese torreya or kaya, represents another significant botanical source of dendrolasin within terrestrial ecosystems [22] [23] [10] [11]. This slow-growing coniferous tree, native to southern Japan and South Korea's Jeju Island, produces dendrolasin as a component of its wood oil and essential oil fractions [10] [11] [13].

The species belongs to the Taxaceae family and can reach heights of 15-25 meters with trunk diameters up to 1.5 meters [10] [11]. Dendrolasin production in Torreya nucifera appears to be concentrated in the wood tissues, particularly in the heartwood and resinous components, where it contributes to the tree's natural preservation and resistance to decay [23] [10].

The wood oil of Torreya nucifera contains dendrolasin alongside other terpenoid compounds, creating a complex chemical profile that has made this species valuable for traditional applications [22] [23] [13]. The high-quality wood from ancient kaya trees is prized for manufacturing Go and Shogi boards due to its acoustic properties and chemical stability, characteristics partially attributed to compounds like dendrolasin [11].

Biosynthetically, Torreya nucifera employs specialized terpene synthases to convert farnesyl diphosphate into dendrolasin through a series of enzymatic reactions involving cyclization and functional group modifications [23] [20]. The concentration of dendrolasin in kaya wood varies with tree age, seasonal factors, and environmental conditions, with older trees typically producing higher concentrations of secondary metabolites [10] [11].

Insect Sources (Ant Mandibular Glands)

The most extensively studied terrestrial source of dendrolasin comes from the mandibular glands of formicine ants, particularly Lasius fuliginosus, commonly known as the jet black ant or jet ant [4] [24] [25] [26] [27]. This species represents a paradigmatic example of how social insects utilize complex chemical compounds for intraspecific communication and interspecific defense.

Lasius fuliginosus Chemical Ecology

Lasius fuliginosus workers produce dendrolasin as a major component of their mandibular gland secretions, where it functions primarily as an alarm pheromone and defensive compound [4] [27] [21]. The compound is synthesized and stored in specialized exocrine glands located at the base of the mandibles, from which it can be rapidly released during threat encounters or territorial disputes [28] [29] [24].

The concentration of dendrolasin in Lasius fuliginosus mandibular glands represents one of the highest natural concentrations documented for this compound in any biological system [4] [26]. Individual workers can contain substantial quantities of dendrolasin, which they release through controlled mechanisms involving muscular contractions that open specialized glandular orifices [28] [27].

Research has demonstrated that dendrolasin serves multiple ecological functions in Lasius fuliginosus colonies. As an alarm pheromone, the compound triggers rapid behavioral responses in nestmates, including increased locomotory activity, aggressive posturing, and recruitment to threatened areas [4] [29] [26]. The chemical signal propagates through the colony via direct contact and atmospheric diffusion, creating cascading alarm responses that can mobilize entire nest populations [27] [21].

Beyond alarm signaling, dendrolasin functions as a potent deterrent against competing ant species and other arthropod predators [26] [27]. The compound's irritant properties and distinctive odor serve to establish chemical territories around Lasius fuliginosus nest sites, contributing to the species' competitive dominance in forest ecosystems [26] [30].

Biosynthetic Mechanisms in Ant Mandibular Glands

The biosynthetic pathway for dendrolasin in Lasius fuliginosus mandibular glands begins with farnesal, an intermediate compound that undergoes autooxidation and cyclization reactions to form the final furan-containing product [4] [12]. This pathway represents a specialized adaptation of general terpenoid biosynthesis, involving specific enzymes and cellular compartments within the mandibular gland secretory cells [31] [28].

The mandibular glands of Lasius fuliginosus exhibit remarkable biochemical complexity, containing multiple enzyme systems capable of synthesizing dendrolasin alongside other pheromone compounds including farnesal, citral, and perillene [4] [32] [24]. The relative proportions of these compounds can vary depending on colony developmental stage, environmental conditions, and individual worker caste [31] [32].

The biosynthetic capacity for dendrolasin production appears to be constitutively expressed in Lasius fuliginosus workers, with continuous synthesis and storage ensuring rapid availability during alarm situations [27] [21]. The metabolic investment in dendrolasin production represents a significant portion of the total energy budget allocated to chemical defense in this species [31] [28].

Marine Sources

Nudibranch Species (Hypselodoris jacksoni, H. cantabrica)

Marine nudibranchs represent one of the most chemically diverse groups of organisms in oceanic ecosystems, with several species serving as important sources of dendrolasin and related furansesquiterpene compounds [5] [33] [34] [35]. These shell-less gastropod mollusks have evolved sophisticated chemical defense systems that often involve the sequestration and modification of dietary natural products [36] [37] [38].

Hypselodoris jacksoni

Hypselodoris jacksoni, a colorful dorid nudibranch found in South East Queensland waters, Australia, produces a distinctive derivative of dendrolasin known as (−)-(5R,6Z)-dendrolasin-5-acetate [5] [33] [34] [36] [35]. This compound represents a novel modification of the basic dendrolasin structure, involving acetylation at the C-5 position and specific stereochemical configuration that distinguishes it from other dendrolasin derivatives [34] [35] [39].

The isolation of (−)-(5R,6Z)-dendrolasin-5-acetate from Hypselodoris jacksoni required sophisticated analytical techniques including two-dimensional nuclear magnetic resonance (NMR) spectroscopy and preparative enantioselective high-performance liquid chromatography (HPLC) [5] [35] [37]. The compound occurs alongside other sesquiterpenes including (+)-agassizin, (−)-furodysinin, (−)-euryfuran, (−)-dehydroherbadysidolide, and (+)-pallescensone, creating a complex chemical defensive arsenal [34] [36] [35].

The biosynthetic origin of dendrolasin-5-acetate in Hypselodoris jacksoni likely involves dietary acquisition of precursor compounds from sponge prey, followed by enzymatic modification within specialized cells called mantle dermal formations (MDFs) [35] [40] [38]. These structures serve as storage and processing sites for defensive chemicals, allowing nudibranchs to concentrate and modify bioactive compounds for maximum protective efficacy [40] [38].

Research has demonstrated that the defensive strategy of Hypselodoris jacksoni involves both sequestration of dendrolasin derivatives into mucus secretions and storage in MDFs, providing multiple layers of chemical protection against predation [35] [40]. The specific stereochemistry of (−)-(5R,6Z)-dendrolasin-5-acetate may contribute to enhanced biological activity compared to other dendrolasin variants [34] [35].

Hypselodoris cantabrica

Hypselodoris cantabrica, distributed in the Eastern Atlantic Ocean including the Bay of Biscay and Atlantic coasts of Spain and Portugal, represents another nudibranch species associated with dendrolasin-related chemistry [41] [42] [43]. This species, now classified as Felimare cantabrica, exhibits characteristic blue and yellow coloration patterns that may correlate with its chemical defensive capabilities [42] [43].

The species demonstrates typical nudibranch chemical ecology patterns, feeding selectively on specific sponge species and concentrating bioactive compounds for defensive purposes [43] [40]. While specific dendrolasin derivatives have not been extensively characterized from this species, its inclusion in dendrolasin research suggests potential for novel compound discovery [41] [42].

Hypselodoris cantabrica reaches lengths of approximately 40 millimeters and exhibits simultaneous hermaphroditism, a reproductive strategy common among nudibranchs that may influence chemical allocation patterns between defensive and reproductive functions [43]. The species' feeding preferences for Dysidea sponges suggest potential dietary sources of dendrolasin precursors [42] [43].

Marine Sponges (Dictyodendrilla sp.)

Marine sponges represent prolific sources of natural products, including dendrolasin and related furansesquiterpene compounds [7] [44] [45] [46] [47]. The genus Dictyodendrilla, in particular, has emerged as an important source of diverse alkaloids and terpenoids with potential pharmaceutical applications [44] [45] [46] [48].

Dictyodendrilla Species Diversity

Several Dictyodendrilla species have been investigated for dendrolasin-related compounds, with collections from geographically diverse locations including Okinawa, Japan, New Zealand, and the Red Sea [44] [45] [46] [48]. These sponges demonstrate remarkable chemical diversity, producing not only dendrolasin but also related alkaloids such as dendridine A, dictyodendrins, and denigrins [44] [45] [49].

Dictyodendrilla sp. from Okinawan waters yielded dendridine A, a unique C2-symmetrical 4,4'-bis(7-hydroxy)indole alkaloid that exhibits antibacterial and antifungal activities [44] [49]. While structurally distinct from dendrolasin, this compound demonstrates the broader chemical synthetic capabilities of Dictyodendrilla species and their potential as sources of bioactive natural products [44] [49].

Recent investigations of Dictyodendrilla c.f. dendyi from New Zealand waters have revealed five new sulfated arylpyrrole and arylpyrrolone alkaloids designated denigrins H–L [45]. These compounds represent the first examples of sulfated denigrins and demonstrate the continuing chemical novelty available from Dictyodendrilla species [45] [46].

Spongia mycofijiensis and Associated Organisms

Spongia mycofijiensis, collected from Fijian waters, represents another significant marine source of dendrolasin [7] [8] [50] [51] [52]. This sponge species produces dendrolasin alongside latrunculin A, a 16-membered macrolide with attached 2-thiazolidinone unit [7] [50] [53]. The co-occurrence of these compounds in the same organism demonstrates the complex chemical synthetic capabilities of marine sponges [51] [54].

Remarkably, the nudibranch Chromodoris lochi, found in association with Spongia mycofijiensis, also contains both dendrolasin and latrunculin A in similar ratios [7] [8] [50] [52]. This observation strongly suggests dietary acquisition of these compounds by the nudibranch from its sponge prey, providing a clear example of chemical transfer between marine organisms [38] [50].

The relative concentrations of dendrolasin to latrunculin A varied between different collection sites, with sponge extracts showing ratios of 0.95:1.0, while nudibranch extracts from different locations showed ratios of 1.55:1.00 and 1.03:1.0 [7] [50]. These variations suggest possible selective concentration or metabolic modification of compounds by the nudibranch predator [38] [50].

Bioactivity studies revealed that crude extracts containing dendrolasin were extremely cytotoxic to epithelial carcinoma of the larynx (HEP-2) and monkey kidney (MA-104) cells [7] [50] [53]. While latrunculin A was identified as the primary cytotoxic component, dendrolasin may contribute to the overall biological activity of these extracts [50] [51].

Ecological Distribution Patterns

The global distribution of dendrolasin-producing organisms reveals fascinating patterns of chemical ecology that span multiple biogeographic regions and ecological niches [6] [55] [47]. These distribution patterns provide insights into the evolutionary origins of dendrolasin biosynthesis and the ecological factors that favor its production across diverse organismal lineages [4] [5] [6].

Biogeographic Analysis

Dendrolasin production shows remarkable geographic clustering in certain regions, particularly East Asia and the Pacific Ocean [23] [10] [11] [13] [50]. The concentration of dendrolasin-producing species in these regions may reflect shared evolutionary history, similar environmental pressures, or biogeographic factors that favor the evolution of furansesquiterpene chemistry [6] [55].

The Asian distribution includes terrestrial sources such as Torreya nucifera in Japan and Korea, extending to Solanum tuberosum cultivation throughout temperate regions [23] [10] [11] [13]. Marine sources show strong representation in Indo-Pacific waters, including Fijian sponges and Australian nudibranch species [7] [8] [34] [35] [50].

European distribution patterns are primarily represented by Lasius fuliginosus populations extending from Finland to Portugal, demonstrating the broad ecological tolerance of this dendrolasin-producing ant species [26] [56] [27]. The species' distribution correlates with deciduous and mixed forest habitats that provide appropriate nesting sites and food resources [26] [30].

Mediterranean and Atlantic marine environments contribute additional nudibranch species to the global dendrolasin distribution, including Hypselodoris cantabrica populations along Spanish and Portuguese coasts [41] [42] [43]. These temperate marine environments provide diverse sponge communities that serve as both direct sources of dendrolasin and prey items for dendrolasin-sequestering nudibranchs [42] [43] [40].

Habitat Preferences and Ecological Niches

The ecological distribution of dendrolasin-producing organisms encompasses diverse habitat types, from terrestrial forest ecosystems to marine benthic communities [6] [47] [26]. This broad habitat range suggests that dendrolasin biosynthesis provides adaptive advantages across multiple environmental contexts [4] [6] [40].

Terrestrial habitats supporting dendrolasin production include temperate coniferous forests (Torreya nucifera), deciduous woodlands (Lasius fuliginosus), and agricultural systems (Solanum tuberosum) [23] [10] [26] [27]. These environments share certain characteristics including moderate temperatures, seasonal variation, and complex ecological interactions that may favor chemical defense strategies [18] [26] [21].

Marine habitats demonstrate even greater diversity, encompassing coral reef systems, rocky subtidal zones, and temperate coastal waters [5] [7] [42] [43] [50]. The association between sponges and nudibranchs in these environments creates complex chemical transfer networks that distribute dendrolasin and related compounds throughout marine food webs [40] [38] [47].

Depth distributions for marine dendrolasin sources typically range from shallow subtidal zones to moderate depths of approximately 30 meters, corresponding to optimal light and temperature conditions for sponge growth and nudibranch foraging activities [7] [34] [42] [50]. These depth preferences may reflect the energetic costs of biosynthesis and the ecological benefits of chemical defense in highly competitive marine environments [47] [57].

Biosynthetic Origins in Different Organisms

The biosynthetic pathways leading to dendrolasin production demonstrate both remarkable conservation and fascinating diversity across different organismal lineages [4] [20] [12] [58]. Understanding these biosynthetic mechanisms provides crucial insights into the evolutionary origins of dendrolasin chemistry and the molecular basis for its ecological functions [20] [59] [12].

Mevalonic Acid Pathway and Terpene Biosynthesis

The fundamental biosynthetic framework for dendrolasin production begins with the mevalonic acid pathway, a highly conserved metabolic route that generates isoprenoid precursors in both prokaryotic and eukaryotic organisms [20] [58]. This pathway produces farnesyl diphosphate, a key 15-carbon intermediate that serves as the immediate precursor for dendrolasin biosynthesis across all studied organisms [20] [59] [58].

In plant systems, including Torreya nucifera and Solanum tuberosum, dendrolasin biosynthesis involves specialized terpene synthases that catalyze the cyclization of farnesyl diphosphate into complex ring structures [23] [20]. These enzymes demonstrate remarkable stereochemical control, producing specific enantiomers and geometric isomers that contribute to the biological activity of the final product [20] [59].

The expression of genes encoding farnesyl diphosphate synthase (FPPS) shows tissue-specific patterns that correlate with dendrolasin accumulation in different plant organs [58]. In Dendrobium species, FPPS expression is highest in stem tissues, corresponding to the primary sites of dendrolasin storage and defensive function [58].

Environmental factors including methyl jasmonate treatment can significantly induce FPPS expression and dendrolasin biosynthesis, suggesting that these pathways are responsive to stress signals and defensive requirements [58]. This inducible biosynthesis allows organisms to allocate metabolic resources to chemical defense only when needed, optimizing energy utilization [20] [58].

Farnesal-Mediated Biosynthetic Routes

A particularly well-characterized biosynthetic route to dendrolasin involves farnesal as an immediate precursor, undergoing autooxidation and cyclization reactions under physiological conditions [4] [12]. This pathway was first discovered in Lasius fuliginosus mandibular glands and subsequently demonstrated through biomimetic synthesis experiments [4] [12].

The conversion of farnesal to dendrolasin proceeds through enol acetate intermediates that undergo spontaneous autooxidation when exposed to atmospheric oxygen [4] [12]. Laboratory experiments have replicated this transformation, yielding dendrolasin in approximately 4% yield alongside related compounds including sesquirosefuran [12].

The stereochemical requirements for this biosynthetic route have been elucidated through studies using different farnesal isomers [59] [12]. Research has demonstrated that 2-trans,6-trans-farnesol serves as the primary precursor rather than 2-cis,6-trans-isomers, indicating specific enzymatic control over precursor geometry [59].

The involvement of specific hydrogen atoms during the cyclization process has been traced using isotopic labeling studies, revealing that the 1-pro-R hydrogen of farnesal participates in a 1,3-shift during the early stages of dendrolasin formation [59]. These mechanistic details provide insights into the enzymatic machinery responsible for dendrolasin biosynthesis in biological systems [59] [12].

Marine Biosynthetic Adaptations

Marine organisms demonstrate unique adaptations in dendrolasin biosynthesis that reflect the chemical and physical constraints of oceanic environments [47] [57] [60]. Sponges, in particular, have evolved specialized metabolic pathways that produce dendrolasin alongside diverse arrays of other bioactive compounds [47].

The biosynthetic capabilities of marine sponges may involve symbiotic microorganisms that contribute specialized enzymatic functions to the overall metabolic network [47]. Sponge-associated bacteria and fungi have been shown to produce various terpenoids and alkaloids, suggesting possible collaborative biosynthesis of compounds like dendrolasin.

Nudibranch species demonstrate a different strategy, typically acquiring dendrolasin through dietary sources rather than de novo biosynthesis [40] [38]. However, these organisms possess sophisticated enzymatic machinery for modifying acquired compounds, as evidenced by the production of dendrolasin-5-acetate derivatives in Hypselodoris jacksoni [34] [35].

The chemical modifications performed by nudibranchs may enhance the biological activity or stability of dietary compounds, providing adaptive advantages in marine chemical defense [35] [40] [38]. These modifications require specialized enzymes including acetyl transferases and oxidases that can function in the unique physiological environment of nudibranch digestive and storage systems [35] [40].

Evolutionary Relationships and Convergent Biosynthesis

The widespread occurrence of dendrolasin across evolutionarily distant organisms suggests either ancient origins of this biosynthetic capability or multiple independent evolutionary events leading to convergent chemical solutions [4] [6] [47]. Phylogenetic analysis of organisms producing dendrolasin reveals no clear pattern of evolutionary relatedness, supporting the hypothesis of convergent evolution [6] [55].

The chemical structure of dendrolasin, featuring a furan ring system attached to an isoprenoid chain, represents a relatively simple yet effective molecular architecture for biological activity [1] [2]. This structural simplicity may explain why multiple evolutionary lineages have independently evolved the capacity to synthesize this compound [6] [47].

Comparative analysis of biosynthetic pathways across different dendrolasin-producing organisms reveals both shared and unique enzymatic steps [20] [59] [12]. While the fundamental farnesyl diphosphate precursor is universally utilized, the specific enzymes and cellular compartments involved in dendrolasin synthesis show considerable variation [20] [58].

The ecological functions of dendrolasin also show remarkable conservation across different organisms, primarily involving chemical defense and communication roles [4] [40] [27]. This functional conservation, despite biosynthetic diversity, suggests strong selective pressure favoring dendrolasin-mediated chemical interactions in natural ecosystems [6] [26] [21].